
Acide 2-méthyl-5-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
“2-Methyl-5-(trifluoromethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .
Synthesis Analysis
Boronic acids, including “2-Methyl-5-(trifluoromethyl)phenylboronic acid”, can be synthesized through various methods. One common method involves the reaction of organometallic compounds with borate esters . Another approach is the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular formula of “2-Methyl-5-(trifluoromethyl)phenylboronic acid” is C8H8BF3O2 . It contains a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is further substituted with a methyl group and a trifluoromethyl group .Chemical Reactions Analysis
Boronic acids are known for their reactivity in various chemical reactions. They can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)phenylboronic acid” is a solid compound with a molecular weight of 203.954 g/mol . It has a density of 1.31 g/cm3 and a melting point of 104-109°C .Applications De Recherche Scientifique
Fonctionnalisation par lithiation et réaction avec des électrophiles
Ce composé peut être utilisé comme réactif pour la fonctionnalisation par lithiation et réaction avec des électrophiles . Ce processus implique l'introduction d'un groupe fonctionnel dans une molécule pour modifier ses propriétés chimiques.
Réactions d'addition conjuguée catalysées par le rhodium
Le composé est également utilisé dans des réactions d'addition conjuguée sélectives catalysées par le rhodium . Il s'agit d'un type de réaction chimique où un composé insaturé, tel qu'une alcène ou une alkyne, est transformé en une molécule plus complexe par l'addition d'un substituant.
Préparation d'inhibiteurs de la protéine du fuseau de la kinésine (KSP)
Il est utilisé dans la préparation d'inhibiteurs de la protéine du fuseau de la kinésine (KSP) pour une utilisation potentielle comme agents antitumoraux . La KSP est une protéine motrice qui joue un rôle crucial dans la mitose, et ses inhibiteurs peuvent potentiellement arrêter la division des cellules cancéreuses.
Synthèse de furocoumarines aryl- et hétéroarylfurocoumarines via la réaction de Suzuki
Le composé peut être utilisé comme réactif pour la synthèse de furocoumarines aryl- et hétéroarylfurocoumarines via la réaction de Suzuki . Il s'agit d'un type de réaction de couplage croisé utilisée pour former des liaisons carbone-carbone.
Préparation d'Et canthinone-3-carboxylates
Il peut être utilisé dans la préparation d'Et canthinone-3-carboxylates à partir d'Et 4-bromo-6-méthoxy-1,5-naphthyridine-3-carboxylate via un couplage de Suzuki-Miyaura catalysé par le Pd et une réaction d'amidation catalysée par le Cu . Ce processus est utilisé pour synthétiser des composés organiques complexes.
Synthèse de dérivés aryliques ou hétéroaryliques 2-trifluorométhyles
Le composé peut être utilisé dans des réactions de couplage de Suzuki pour préparer des dérivés aryliques ou hétéroaryliques 2-trifluorométhyles . Ces dérivés ont diverses applications en chimie médicinale et en découverte de médicaments.
Synthèse de 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine
Il peut être utilisé pour synthétiser 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine, un antagoniste potentiel de l'hormone corticotrope . Cette hormone joue un rôle clé dans la réponse de l'organisme au stress, et ses antagonistes peuvent potentiellement être utilisés dans le traitement des troubles liés au stress.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Methyl-5-(trifluoromethyl)phenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is stable and generally environmentally benign .
Result of Action
The molecular effect of the action of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere. For instance, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Safety and Hazards
Orientations Futures
Boronic acids, including “2-Methyl-5-(trifluoromethyl)phenylboronic acid”, have a wide range of applications in organic synthesis. They are particularly important in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids and exploring their potential applications in various fields.
Analyse Biochimique
Biochemical Properties
2-Methyl-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are known to interact with enzymes, proteins, and other biomolecules. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications. Additionally, 2-Methyl-5-(trifluoromethyl)phenylboronic acid can form complexes with diols and other hydroxyl-containing molecules, which can be utilized in the design of sensors and diagnostic tools .
Cellular Effects
The effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting cell cycle progression and apoptosis. Furthermore, 2-Methyl-5-(trifluoromethyl)phenylboronic acid may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-Methyl-5-(trifluoromethyl)phenylboronic acid exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, 2-Methyl-5-(trifluoromethyl)phenylboronic acid can interact with nucleophiles such as hydroxyl and amino groups, facilitating the formation of boronic esters. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the stability of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can be maintained by storing it in a dry, cool environment. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing harm. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Methyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by interacting with key metabolic enzymes, altering the levels of metabolites and influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-5-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and function within the cell .
Subcellular Localization
The subcellular localization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific targeting signals can direct the compound to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFARXIDYQNIXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659373 | |
| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947533-96-2 | |
| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



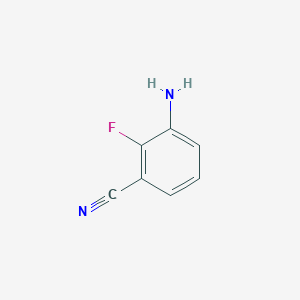
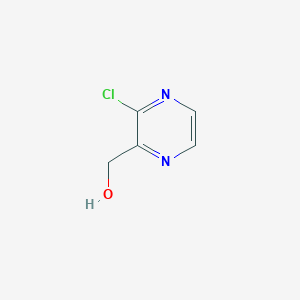


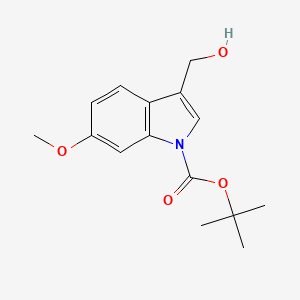
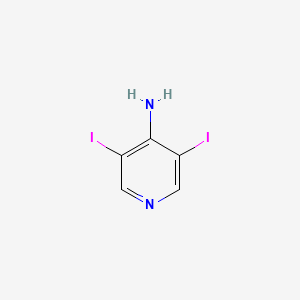
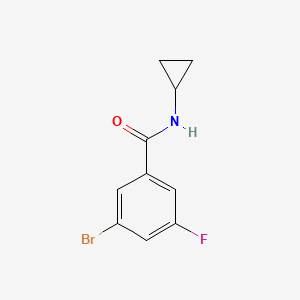

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
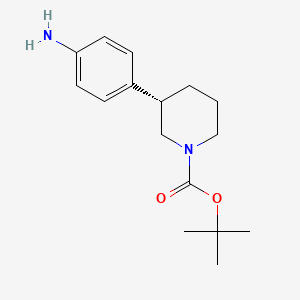
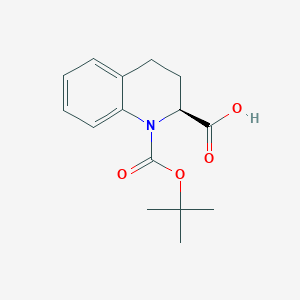
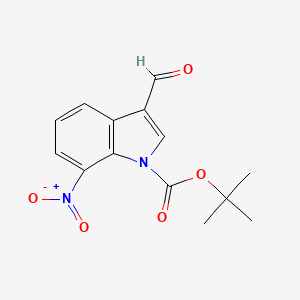
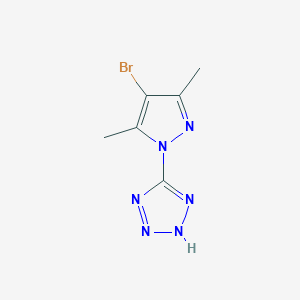
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)